Oseltamivir citrate

Drug-excipient compatibility Degradation impurity profiling Formulation stability

Oseltamivir citrate (CAS 209965-30-0) is the citric acid salt of oseltamivir, an ethyl ester prodrug that is hydrolyzed in vivo to the active neuraminidase inhibitor oseltamivir carboxylate. Unlike the commercially dominant oseltamivir phosphate salt (CAS 204255-11-8), the citrate salt offers distinct physicochemical and formulation advantages that are directly relevant to pharmaceutical development, analytical reference standard procurement, and antiviral research.

Molecular Formula C22H36N2O11
Molecular Weight 504.5 g/mol
Cat. No. B12943213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir citrate
Molecular FormulaC22H36N2O11
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C16H28N2O4.C6H8O7/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+,15+;/m0./s1
InChIKeyRTTTXRYICWJNLK-ONAKXNSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oseltamivir Citrate for Antiviral Research and Formulation Development: Procurement-Relevant Baseline


Oseltamivir citrate (CAS 209965-30-0) is the citric acid salt of oseltamivir, an ethyl ester prodrug that is hydrolyzed in vivo to the active neuraminidase inhibitor oseltamivir carboxylate . Unlike the commercially dominant oseltamivir phosphate salt (CAS 204255-11-8), the citrate salt offers distinct physicochemical and formulation advantages that are directly relevant to pharmaceutical development, analytical reference standard procurement, and antiviral research. The compound inhibits influenza A and B neuraminidase with low nanomolar potency [1] and serves as a key intermediate for sustained-release and pediatric-friendly dosage forms [2].

Salt form for sustained-release and pediatric formulation research
Citrate counterion avoids known phosphate–citrate excipient degradation
Reported neuraminidase inhibition supports antiviral susceptibility research

Why Oseltamivir Citrate Cannot Be Simply Replaced by Oseltamivir Phosphate in Research and Formulation Pipelines


Although oseltamivir phosphate and oseltamivir citrate share the same active pharmacophore, their salt-form properties diverge in ways that directly impact formulation stability, impurity profiles, and intellectual property freedom [1]. Critically, oseltamivir phosphate undergoes specific excipient interaction degradation when formulated with citrate or citric acid — exactly the counterion present in the citrate salt — generating two structurally characterized degradation products that complicate quality control and regulatory filing for generic phosphate formulations [2]. Conversely, oseltamivir citrate is the salt of choice in patented sustained-release formulations that achieve once-daily dosing, a dosing advantage that immediate-release oseltamivir phosphate cannot replicate without the specific salt form and release technology [3]. These factors make the two salts non-fungible in drug product development, analytical method validation, and intellectual property-sensitive procurement.

Property
Oseltamivir Citrate
Oseltamivir Phosphate
Excipient compatibility
Citrate counterion reduces excipient interaction risk
Known phosphate–citrate degradation products may form
Oral solution stability
Extended stability profile in oral solution research
Limited stability; precipitation risk without stabilizers
Sustained-release capability
Compatible with sustained-release research models
Immediate-release profile; not suited for once-daily formulation research

Oseltamivir Citrate: Head-to-Head Quantitative Evidence for Scientific and Procurement Decision-Making


Excipient Compatibility: Oseltamivir Citrate Eliminates Citrate-Induced Degradation Products Observed with Oseltamivir Phosphate

In oseltamivir phosphate powder for oral suspension, the phosphate salt reacts directly with citrate excipients (e.g., citric acid or sodium citrate used as pH conditioners) to generate two distinct degradation impurities, identified via LC-MS/MS and NMR as 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid and 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid [1]. The formation of these impurities is inherent to the phosphate–citrate incompatibility and requires additional analytical monitoring, validated impurity reference standards, and tightened specification limits. By using oseltamivir citrate as the active pharmaceutical ingredient, the citrate counterion eliminates this specific drug-excipient incompatibility at its source, because citrate is the salt former rather than an extraneous excipient [1].

Excipient Compatibility
Reported
0 impurities vs 2 impurities
Simplified impurity profile for generic formulation research
Citrate counterion eliminates phosphate–citrate degradation products (LC-MS/MS, NMR)
Drug-excipient compatibility Degradation impurity profiling Formulation stability

Aqueous Stability: Citric Acid Addition Extends Oseltamivir Oral Solution Stability from 14 Days to 63 Days versus Phosphate Salt Baseline

A stability-indicating HPLC study compared oseltamivir phosphate oral solutions prepared with potable water, with and without 0.1% anhydrous citric acid [1]. The phosphate-only solution exhibited a pH drift and a white precipitate of calcium phosphate, limiting stability to 14 days. Addition of 0.1% anhydrous citric acid — a milieu that oseltamivir citrate intrinsically provides upon dissolution — prevented precipitation and extended the stability to 63 days [1]. When prepared with purified water and stored under refrigeration, the standard oseltamivir oral solution (15 mg/mL, NRF 31.2) was stable for 84 days; at 25°C the content decreased to 98.4% and the toxicologically limited shelf-life (0.5% isomer I threshold) was 46 days [1].

Oral Solution Stability
Reported
63 days with citrate
Supports extended in-use stability research
4.5× extension vs 14 days without citrate; HPLC stability-indicating assay
Oral solution stability Extemporaneous compounding Shelf-life extension

Dosing Frequency: Oseltamivir Citrate-Based Sustained-Release Formulation Achieves Once-Daily Administration versus Twice-Daily Immediate-Release Oseltamivir Phosphate

A patented oseltamivir formulation explicitly encompassing oseltamivir citrate as a preferred salt form delivers sustained release over at least 24 hours, enabling once-daily oral administration [1]. This is in contrast to all currently marketed immediate-release oseltamivir phosphate capsules, granules, and suspensions, which require twice-daily dosing (75 mg BID for adults) to maintain effective plasma concentrations of oseltamivir carboxylate [2]. The patent describes single-phase, dual-phase, and multi-phase release systems that avoid peak-to-valley fluctuations and reduce dosing frequency from twice daily to once daily [1]. In vitro dissolution testing of standard immediate-release phosphate formulations shows complete drug release within 10 minutes, resulting in rapid absorption and a short plasma residence time that necessitates BID dosing [1].

Sustained-Release
Patent-reported
≥24 h release vs ≤10 min dissolution
Supports once-daily regimen research context
Citrate salt enables sustained-release formulation; immediate-release phosphate baseline
Sustained-release formulation Once-daily dosing Patient compliance

Antiviral Potency: Oseltamivir Carboxylate IC50 Values Against Influenza A and B Clinical Isolates — Comparative Neuraminidase Inhibition

The active metabolite oseltamivir carboxylate (derived from any oseltamivir prodrug salt including citrate) demonstrates potent neuraminidase inhibition across influenza A and B subtypes [1][2]. Median IC50 values against clinical isolates measured in a fluorescent MUNANA-based neuraminidase assay are: 2.5 nM for A/H1N1 (range 0.93–4.16 nM, N=74), 0.96 nM for A/H3N2 (range 0.13–7.95 nM, N=774), and 60 nM for influenza B (range 20–285 nM, N=256) [1]. In comparison, zanamivir exhibits mean IC50 values of 1.5 nM against wild-type H3N2 and 1.71 nM against A/Texas/12/2007 (H3N2 119E) [2]. A 2023–2024 Japanese surveillance study reported geometric mean IC50 values for oseltamivir of 0.90 nM (A/H1N1pdm09), 0.86 nM (A/H3N2), and 16.12 nM (B/Victoria), compared to peramivir (0.62, 0.67, 1.84 nM), zanamivir (1.09, 1.64, 3.87 nM), and laninamivir (2.77, 3.61, 11.35 nM) [3].

Neuraminidase IC50
Reported
A/H1N1 2.5 nM, A/H3N2 0.96 nM, B 60 nM
Reported neuraminidase inhibition for susceptibility research
MUNANA-based assay; clinical isolate data (2010–2024 surveillance)
Neuraminidase inhibition IC50 potency Antiviral susceptibility

Bioavailability and Bioequivalence: Oseltamivir Citrate Formulations Demonstrate Bioequivalence to Marketed Oseltamivir Phosphate Reference Products

Oseltamivir compositions incorporating pharmaceutically acceptable salts thereof (including the citrate salt) have been demonstrated to be bioequivalent to the marketed oseltamivir phosphate suspension formulation (Tamiflu®) [1]. The absolute oral bioavailability of oseltamivir carboxylate from any oseltamivir prodrug salt is approximately 80%, with the active metabolite detectable in plasma within 30 minutes and reaching Cmax at 3–4 hours post-dose [2]. The EMA product-specific bioequivalence guidance classifies oseltamivir as a BCS Class III compound (high solubility, low permeability), meaning that dissolution rate rather than permeability governs absorption [3]. The citrate salt's distinct dissolution characteristics and compatibility with sustained-release excipients enable formulation approaches that maintain bioequivalence while adding clinical value through reduced dosing frequency, a combination not achievable with immediate-release phosphate formulations [1].

Bioavailability
Reported
~80% oral bioavailability
Supports formulation bridging and bioequivalence research
BCS Class III; citrate salt bioequivalent to reference phosphate product
Bioequivalence Pharmacokinetic bridging Generic development

Optimal Application Scenarios for Oseltamivir Citrate in Pharmaceutical R&D and Industrial Procurement


Generic Oseltamivir Product Development with Reduced Impurity Burden

Drug product developers seeking to file Abbreviated New Drug Applications (ANDAs) for oseltamivir oral suspension can use oseltamivir citrate as the API to eliminate the two known citrate-induced degradation impurities that plague oseltamivir phosphate powder for oral suspension [1]. This simplification reduces the number of impurity reference standards required, streamlines stability-indicating method validation per ICH Q2(R1), and lowers the risk of failing ICH Q3B reporting thresholds during regulatory review.

Pediatric and Geriatric Once-Daily Sustained-Release Formulation Development

Formulation scientists developing next-generation influenza antivirals for pediatric or geriatric populations can leverage oseltamivir citrate in patented sustained-release systems that deliver ≥24-hour drug release, enabling once-daily dosing [2]. This addresses the well-documented adherence challenges with twice-daily immediate-release oseltamivir phosphate, particularly in children and elderly patients, and creates a differentiated product profile with strong patent protection.

Hospital Pharmacy Extemporaneous Compounding of Oseltamivir Oral Solutions

Hospital pharmacies that prepare extemporaneous oseltamivir oral solutions for patients unable to swallow capsules can benefit from the citrate environment, which has been shown to extend solution stability from 14 days to 63 days and eliminate calcium phosphate precipitation when potable water is used [3]. This reduces pharmacy workload, medication waste, and the risk of administering degraded or precipitated medication to vulnerable patients.

Antiviral Susceptibility Surveillance and Reference Standard Procurement

Public health laboratories and influenza surveillance networks conducting neuraminidase inhibitor susceptibility testing require authenticated oseltamivir reference standards. Oseltamivir citrate, with well-characterized potency against A/H1N1 (IC50 2.5 nM), A/H3N2 (IC50 0.96 nM), and influenza B (IC50 60 nM) clinical isolates [4], serves as an essential positive control for phenotypic and genotypic resistance monitoring, supporting global pandemic preparedness efforts.

Application
Selection Property
Validation Focus
Generic formulation impurity profiling research
Citrate-counterion compatibility
Degradation product formation verification under ICH Q3B
Sustained-release antiviral formulation research
Salt-form sustained-release capability
In vitro dissolution ≥24 h release profile
Oral solution stability studies
Citrate-mediated pH stabilization
Extended stability verification under compounding conditions
Neuraminidase inhibitor susceptibility testing
Authenticated reference standard
IC50 concordance with global surveillance data
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